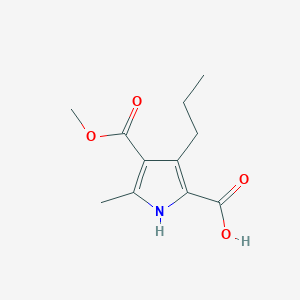
2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole
説明
2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole is a useful research compound. Its molecular formula is C11H8Cl3NO and its molecular weight is 276.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characteristics
- Synthesis Techniques and Reactivity : 2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are highly reactive scaffolds for synthetic elaboration, useful for creating various oxazole derivatives (Patil & Luzzio, 2016).
- Coordination Chemistry : Oxazoline ligands, including 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole, are employed in transition metal-catalyzed asymmetric organic syntheses, noted for their versatility and structural characteristics (Gómez, Muller, & Rocamora, 1999).
Chemical and Physical Properties
- Solubility and Thermodynamics : The solubility of oxazole derivatives in various solvents, including biological solvents, has been studied to understand their pharmacological relevance, involving parameters like temperature, solvent interactions, and thermodynamic processes (Volkova, Levshin, & Perlovich, 2020).
- Corrosion Inhibition : Some oxazole derivatives are explored as corrosion inhibitors, particularly for mild steel in acidic media, due to their efficient adsorption properties and chemical stability (Lagrenée et al., 2002).
Biological Activity and Applications
- Amyloidogenesis Inhibition : Certain oxazole derivatives, particularly those with a dichlorophenyl substituent, have been evaluated for their efficacy in inhibiting transthyretin amyloid fibril formation, relevant in various amyloidosis-related diseases (Razavi et al., 2005).
- Antifungal Activity : Studies on oxazole derivatives, including those with dichlorophenyl groups, have shown significant antifungal properties against specific pathogenic fungi, offering potential therapeutic applications (Delcourt et al., 2004).
Molecular and Electronic Properties
- Molecular Docking and Antimicrobial Potency : The synthesis and molecular docking studies of oxazole derivatives have been conducted to explore their potential as anticancer and antimicrobial agents, linking their molecular structure to biological activity (Katariya, Vennapu, & Shah, 2021).
- Triazole and Oxazole Derivatives : The synthesis and in vitro evaluation of triazole derivatives linked to oxazoles have been explored for their antifungal effects, particularly against Candida strains (Lima-Neto et al., 2012).
特性
IUPAC Name |
2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3NO/c1-6(12)11-15-5-10(16-11)7-2-3-8(13)9(14)4-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRASENBOVUVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Bromofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B1521512.png)
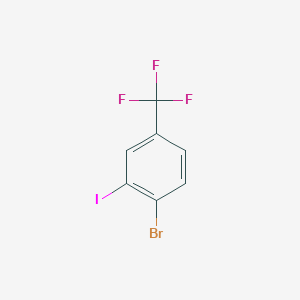
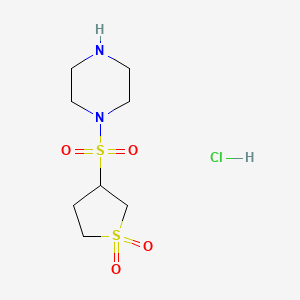
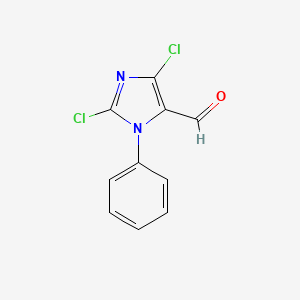
![4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521517.png)
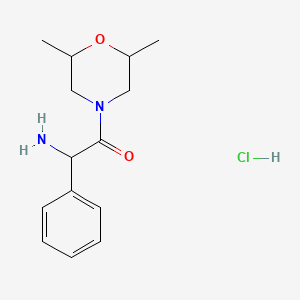
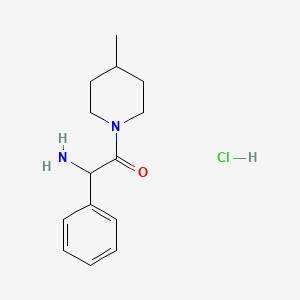
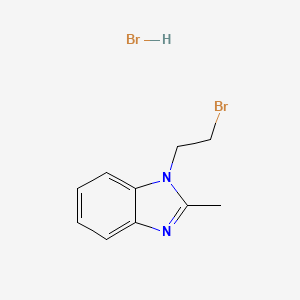
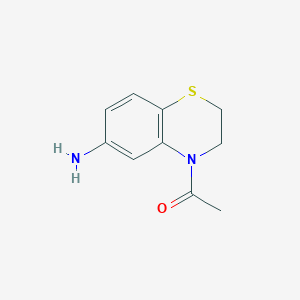
![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B1521523.png)

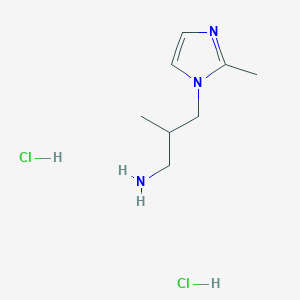
![methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride](/img/structure/B1521532.png)
